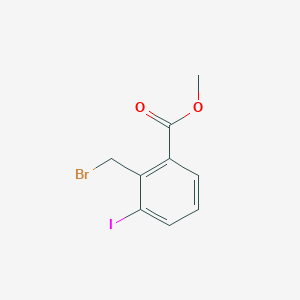

2-(溴甲基)-3-碘苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 2-(bromomethyl)-3-iodobenzoate”, there are related compounds that have been synthesized. For example, a synthesis method of 2-(4-bromomethyl phenyl) propionic acid involves dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis

The molecular structure of a similar compound, Methyl-2-bromobenzoate, has been reported. Its molecular formula is C8H7BrO2 and its molecular weight is 215.044 .科学研究应用

相关化合物在研究中的概述

1. 在合成化学中的作用

类似于2-(溴甲基)-3-碘苯甲酸甲酯的化合物经常在合成化学中用作合成复杂分子的中间体。例如,2-氟-4-溴联苯的合成,一种用于制造非甾体抗炎和镇痛材料的关键中间体,展示了卤代化合物在药物合成中的应用 (Qiu et al., 2009)。

2. 环境影响和修复

对对羟基苯甲酸酯(对羟基苯甲酸的酯,可以包括溴和氯衍生物)等化合物的研究突出了人们对其在水中的存在及其作为弱内分泌干扰物化学品的担忧。这项研究强调了研究化学相关物质的环境归宿和行为的必要性 (Haman et al., 2015)。

3. 材料科学的进步

材料的开发和优化,例如用于催化应用的氧化铝表面的涂层,展示了化学改性表面在增强工业过程中的作用。关于通过化学气相沉积制备的用于加氢脱硫工艺中硫化物催化剂的 TiO2 涂层氧化铝的研究是化学改性如何影响材料科学和工程的例子 (Saih & Segawa, 2003)。

安全和危害

作用机制

Target of Action

Methyl 2-(bromomethyl)-3-iodobenzoate is a complex compound that can be used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents or palladium catalysts involved in carbon-carbon bond formation .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it may participate in the transmetalation step, where the bromomethyl group could be transferred from the compound to a palladium catalyst .

Biochemical Pathways

In the context of organic synthesis, it could be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Result of Action

The result of Methyl 2-(bromomethyl)-3-iodobenzoate’s action would largely depend on the context of its use. In organic synthesis, its action could result in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-3-iodobenzoate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst and an organoboron reagent would be crucial for its effective participation in the reaction .

属性

IUPAC Name |

methyl 2-(bromomethyl)-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGDTXCXXXFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-iodobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)

![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)

![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)